The synthesis of 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves several key steps:
The molecular structure of 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester can be described as follows:
1S/C16H28BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-18-20(13-14)11-10-19-8-6-5-7-9-19/h12-13H,5-11H2,1-4H3
This indicates a complex arrangement featuring:
The presence of these functional groups suggests significant reactivity and potential for further chemical modifications.
The compound participates in several important chemical reactions:
These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
The mechanism of action for 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester primarily revolves around its ability to act as a boron-containing nucleophile in cross-coupling reactions. In these processes:
This mechanism highlights the versatility of boronic esters in forming complex molecular architectures essential for drug development .
The physical properties of 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester include:
Chemical properties include:
These properties make it suitable for various synthetic applications while requiring careful handling .
The applications of 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester are diverse:
N-substituted pyrazole-4-boronic acid derivatives constitute a structurally diverse class of organoboron compounds characterized by a pyrazole ring bearing a boronic ester group at the 4-position and a nitrogen-linked substituent at the 1-position. The prototypical compound 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic acid pinacol ester (CAS: 1000802-51-6) exemplifies this category, featuring a piperidine moiety connected via a two-carbon ethylene linker. Its molecular formula is C₁₆H₂₈BN₃O₂ with a molecular weight of 305.23 g/mol [4]. The pinacol ester group (B(OC₆H₁₂O)) stabilizes the boronic acid moiety against protodeboronation and oxidation, a critical feature for handling and synthetic utility [3] [9]. Variations in the N1-substituent generate structural diversity:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form | Melting Point (°C) | |
---|---|---|---|---|---|---|
1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic acid pinacol ester | 1000802-51-6 | C₁₆H₂₈BN₃O₂ | 305.23 | Solid | Not reported | |
1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester | 864754-18-7 | C₁₅H₂₆BN₃O₃ | 307.20 | Powder | 89-94 | |
1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester | Not specified | C₁₁H₁₉BN₂O₂ | 222.10 | Solid | 44-49 | |
4-Pyrazoleboronic acid pinacol ester | 269410-08-4 | C₉H₁₅BN₂O₂ | 194.05 | Solid | 142-146 | [2] [5] [9] |
Synthetic routes to these derivatives typically leverage palladium-catalyzed borylation of halogenated pyrazole precursors or transition-metal-catalyzed direct C-H borylation, though optimized methods for N1-(piperidinoethyl) variants remain proprietary [7]. X-ray crystallography of related compounds confirms near-planarity of the pyrazole ring and sp² hybridization at the boron atom within the dioxaborole ring, with B-O bond lengths averaging 1.37 Å [3].
Boron-containing heterocycles, particularly pyrazole boronic esters, serve as indispensable building blocks in synthetic organic chemistry due to their air stability, crystallinity, and predictable reactivity. Their paramount significance lies in Suzuki-Miyaura cross-coupling, where they enable carbon-carbon bond formation with aryl/vinyl halides under mild palladium catalysis. The 4-pyrazolyl boronate group exhibits exceptional reactivity in this context, facilitating access to biaryl and heterobiaryl architectures prevalent in pharmaceuticals and agrochemicals [3] [9]. For instance, 4-pyrazoleboronic acid pinacol ester (CAS: 269410-08-4) is commercially validated for synthesizing kinase inhibitors targeting VEGF, JAK2, and c-MET [9].
Beyond coupling reactions, these compounds participate in:
Density Functional Theory (DFT) studies on pyrazole boronic esters (e.g., at B3LYP/6-311+G(2d,p) level) reveal key electronic features:
Descriptor | Compound A | Compound B | Significance |
---|---|---|---|
HOMO Energy (eV) | -6.24 | -6.31 | Electron-donating capability |
LUMO Energy (eV) | -1.05 | -1.12 | Electron-accepting capability |
HOMO-LUMO Gap (eV) | 5.19 | 5.19 | Kinetic stability/reactivity indicator |
Molecular Dipole (D) | 4.78 | 5.02 | Polarity/solubility predictor |
The integration of a piperidine moiety via a flexible ethylene tether into the pyrazole-4-boronic ester scaffold creates hybrid architectures with enhanced bioactivity and target engagement. This design leverages:
These hybrids are pivotal in designing inhibitors for oncology targets. Patent US11447505B1 explicitly claims piperidine-containing pyrrolopyridine derivatives (structurally analogous to the piperidine-pyrazole boronic esters) as anticancer agents targeting kinases like ALK, JAK2, and c-MET [10]. The boronic ester group in such compounds enhances:
Kinase Target | Therapeutic Area | Role of Boronic Ester/ Piperidine Hybrid | Reference Compound | |
---|---|---|---|---|
Janus Kinase 2 (JAK2) | Autoimmunity, Oncology | Boron mediates H-bonding with catalytic Lys; Piperidine engages hydrophobic pocket | Baricitinib precursors | [7] [9] |
Anaplastic Lymphoma Kinase (ALK) | Oncology (NSCLC) | Covalent reversible binding to catalytic Ser; Piperidine protonation enhances solubility | Pyrrolo[2,3-b]pyridine derivatives | [10] |
c-MET/HGFR | Oncology (multiple) | Stabilizes inactive conformation via B-O interactions; Piperidine linker optimizes topology | N/A (Patent US11447505B1) | [10] |
Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis inhibition | Boron coordinates with backbone amides; Piperidine enhances cell permeability | 4-Pyrazoleboronic ester-based leads | [9] |
Structural Activity Relationship (SAR) studies indicate that replacing morpholine with piperidine in the N1-substituent (e.g., in 1-[2-(1-Piperidyl)ethyl] vs. 1-(2-Morpholinoethyl) variants) improves blood-brain barrier penetration due to increased lipophilicity (LogP increased by ~0.5 units) [5]. This modification is exploited in CNS-targeted agents, though specific applications for the title compound remain under investigation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1